2-(p-Tolylethynyl)aniline chemical structure and properties
2-(p-Tolylethynyl)aniline chemical structure and properties
An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline: A Versatile Scaffold for Research and Development
Introduction: Unveiling a Core Moiety in Modern Chemistry
2-(p-Tolylethynyl)aniline is a diarylalkyne compound that has garnered significant interest as a versatile building block in synthetic organic chemistry, materials science, and particularly in the realm of medicinal chemistry. Its rigid, linear structure, derived from the ethynyl linker, combined with the reactive and pharmacologically significant aniline moiety, makes it a valuable precursor for a diverse range of complex molecules. The presence of the tolyl group provides an additional site for synthetic modification, allowing for the fine-tuning of steric and electronic properties.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of 2-(p-Tolylethynyl)aniline, provides a detailed protocol for its synthesis, explores its chemical reactivity, and illuminates its applications as a privileged scaffold in the design of novel therapeutics, particularly kinase inhibitors.
PART 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the structural and physical characteristics of 2-(p-Tolylethynyl)aniline.
Chemical Structure and Identifiers
The molecule consists of an aniline ring and a toluene ring connected by a carbon-carbon triple bond. This arrangement confers a unique geometry and electronic profile.
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IUPAC Name: 2-[2-(4-methylphenyl)ethynyl]aniline[1]
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CAS Number: 124643-45-4[1]
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Canonical SMILES: CC1=CC=C(C=C1)C#CC2=CC=CC=C2N[2]
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InChIKey: BMZWJMXJVGEQGL-UHFFFAOYSA-N[1]
Physicochemical Data
The physical properties of 2-(p-Tolylethynyl)aniline are critical for its handling, storage, and application in various reaction conditions. The data presented below has been aggregated from multiple sources.
| Property | Value | Source(s) |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Solid (at room temperature) | [3] |
| Melting Point | 105 °C | [3] |
| Boiling Point (Predicted) | 370.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 2.92 ± 0.10 | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-(p-Tolylethynyl)aniline. While detailed spectra are best consulted directly from databases, the expected key features are summarized below. Public databases like PubChem confirm the availability of ¹³C NMR, GC-MS, and IR spectral data.[1]
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¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both the aniline and tolyl rings, a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons.
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¹³C NMR: The spectrum will show characteristic peaks for the sp-hybridized alkyne carbons, in addition to the aromatic and methyl carbons.
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Infrared (IR) Spectroscopy: A key diagnostic peak would be the C≡C stretching vibration of the alkyne, typically appearing in the 2100-2260 cm⁻¹ region. N-H stretching vibrations for the primary amine would also be prominent.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (207.27).
PART 2: Synthesis and Chemical Reactivity
The utility of 2-(p-Tolylethynyl)aniline as a building block is predicated on its accessible synthesis and predictable reactivity.
Synthesis via Sonogashira Coupling
The most direct and widely employed method for synthesizing 2-(p-Tolylethynyl)aniline and its analogs is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne.
Causality Behind the Method: The Sonogashira coupling is favored for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. It relies on a dual catalytic system: a palladium complex activates the aryl halide, while a copper(I) co-catalyst facilitates the activation of the alkyne.[5][6][7]
This protocol is a representative methodology for the synthesis of 2-(p-Tolylethynyl)aniline.
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Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-iodoaniline (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and copper(I) iodide (CuI) (0.04-0.10 equiv).
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Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) which also serves as the solvent, or a mixture of a solvent like THF or DMF with an amine base.
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Alkyne Addition: Add 4-ethynyltoluene (1.1-1.2 equiv) to the mixture via syringe.
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(p-Tolylethynyl)aniline.
Caption: Sonogashira coupling workflow for the synthesis of 2-(p-Tolylethynyl)aniline.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(p-Tolylethynyl)aniline is dominated by its three key functional components: the primary amine, the alkyne linker, and the aromatic systems.
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Aniline Moiety: The nucleophilic amino group can readily undergo standard aniline chemistry, including acylation, alkylation, and diazotization.[8] It also strongly activates its attached benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
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Alkyne Moiety: The carbon-carbon triple bond is a versatile handle for further transformations. It is particularly susceptible to cyclization reactions. For instance, intramolecular hydroamination of o-alkynylanilines is a powerful method for constructing indole rings, which are core structures in numerous pharmaceuticals.[4] Research has shown that 2-(p-Tolylethynyl)aniline and its derivatives can be converted into multisubstituted 3-formyl indoles and α-aminophosphonates.[9][10]
PART 3: Applications in Drug Discovery and Development
The true value of 2-(p-Tolylethynyl)aniline is realized in its application as a scaffold for molecules with biological activity. The aniline substructure is a well-established "privileged" fragment in medicinal chemistry.
The Aniline Scaffold in Kinase Inhibition
Aniline and its derivatives are integral components of numerous FDA-approved drugs, including a large class of protein kinase inhibitors used in oncology.[11][12] The 2-substituted aniline motif is particularly prevalent in the design of potent and selective kinase inhibitors.[13][14]
Mechanistic Insight: The amino group of the aniline scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase in the ATP-binding site.[15] This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
2-(p-Tolylethynyl)aniline as a Kinase Inhibitor Template
2-(p-Tolylethynyl)aniline represents an exemplary template for novel kinase inhibitors. It combines:
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A Hinge-Binding Element: The 2-amino group.
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A Rigid Linker: The ethynyl group, which projects substituents into specific vectors within the binding pocket.
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A Modifiable Moiety: The p-tolyl group, which can be further functionalized to explore interactions with solvent-exposed regions or allosteric sites, enhancing selectivity and potency.
Recent studies on 2-substituted aniline pyrimidine derivatives have demonstrated their potential as potent dual inhibitors of kinases like Mer and c-Met, which are implicated in various cancers.[13][14][16][17] This underscores the therapeutic potential of scaffolds derived from 2-(p-Tolylethynyl)aniline.
Caption: Conceptual binding of a 2-(p-Tolylethynyl)aniline-derived inhibitor in a kinase ATP pocket.
PART 4: Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical reagent. While a specific, comprehensive safety data sheet (SDS) for 2-(p-Tolylethynyl)aniline should always be consulted, the following guidance is based on data for structurally similar compounds like 2-(phenylethynyl)aniline and general aniline derivatives.
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Hazards:
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Handle only in a well-ventilated area or a chemical fume hood.
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Wash hands thoroughly after handling.
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Avoid breathing dust, fumes, or vapors.
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Storage:
Conclusion
2-(p-Tolylethynyl)aniline is more than just a chemical compound; it is a strategic tool for the modern chemist. Its straightforward synthesis via the robust Sonogashira coupling, combined with its versatile reactivity, makes it an invaluable precursor for complex heterocyclic systems like indoles. For drug discovery professionals, its structure embodies the core principles of a kinase inhibitor scaffold, merging a proven hinge-binding element with a tunable, rigid framework. As research continues to demand novel molecular architectures to address complex biological questions, the utility and importance of foundational building blocks like 2-(p-Tolylethynyl)aniline are set to grow, paving the way for the next generation of therapeutics and advanced materials.
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